molecular formula C22H25N3O3 B11023534 4-(4-methoxyphenyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrahydro-2H-pyran-4-carboxamide

4-(4-methoxyphenyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B11023534
M. Wt: 379.5 g/mol
InChI Key: YFGHBZYVYXUKTN-UHFFFAOYSA-N
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Description

This compound is a heterocyclic carboxamide featuring a tetrahydro-2H-pyran core substituted with a 4-methoxyphenyl group at position 4 and an N-[(1-methyl-1H-benzimidazol-2-yl)methyl] carboxamide moiety. Its structure combines aromatic, heteroaromatic, and aliphatic components, making it a candidate for diverse pharmacological applications, particularly in targeting enzymes or receptors influenced by methoxy and benzimidazole groups.

Properties

Molecular Formula

C22H25N3O3

Molecular Weight

379.5 g/mol

IUPAC Name

4-(4-methoxyphenyl)-N-[(1-methylbenzimidazol-2-yl)methyl]oxane-4-carboxamide

InChI

InChI=1S/C22H25N3O3/c1-25-19-6-4-3-5-18(19)24-20(25)15-23-21(26)22(11-13-28-14-12-22)16-7-9-17(27-2)10-8-16/h3-10H,11-15H2,1-2H3,(H,23,26)

InChI Key

YFGHBZYVYXUKTN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CNC(=O)C3(CCOCC3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrahydro-2H-pyran-4-carboxamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized via the cyclization of o-phenylenediamine with formic acid or other suitable aldehydes.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized via a cyclization reaction involving a suitable diol and an acid catalyst.

    Final Coupling Reaction: The final step involves coupling the benzimidazole derivative with the tetrahydropyran derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and methoxyphenyl moieties.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

    Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Products may include benzimidazole N-oxides and quinones.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

4-(4-methoxyphenyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrahydro-2H-pyran-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure may impart desirable properties to materials, such as enhanced stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrahydro-2H-pyran-4-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The benzimidazole moiety is known to bind to various biological targets, potentially inhibiting or activating them. The methoxyphenyl group and tetrahydropyran ring may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrahydro-2H-Pyran Core

Compound 9e ():
  • Structure: 1-(2-Bromophenyl)-N-(4-cyano-tetrahydro-2H-pyran-4-yl)-4-methyl-5-phenyl-1H-pyrazole-3-carboxamide.
  • Key Differences: Replaces the 4-methoxyphenyl and benzimidazole groups with bromophenyl, phenylpyrazole, and cyano substituents.
  • Physicochemical Properties :
    • Melting point: 188–190°C (vs. unrecorded for the target compound).
    • NMR Data: Distinct aromatic signals at δ 7.62 (d, J = 8.0 Hz) for bromophenyl and δ 2.41 (s) for methyl groups .
Compound BP 14275 ():
  • Structure : 4-(2-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid.
  • Key Differences : Lacks the benzimidazole carboxamide side chain; features a carboxylic acid instead of a carboxamide group.
  • Applications : Likely serves as an intermediate for synthesizing more complex carboxamide derivatives like the target compound .

Benzimidazole-Containing Analogues

Compound 35 ():
  • Structure : N-(3-Hydroxy-4-(4-(2-methoxy-phenyl)piperazin-1-yl)butyl)benzo[b]thiophene-2-carboxamide.
  • Key Differences : Replaces the tetrahydro-2H-pyran core with a piperazine-butyl chain and substitutes benzothiophene for benzimidazole.
  • Synthesis Yield : 62% (comparable to carboxamide coupling efficiencies in ).
  • Thermal Stability : Melting point of 214–216°C, suggesting enhanced stability due to the piperazine moiety .
Compound 9g ():
  • Structure: 1-(2-Bromophenyl)-4-cyano-N-(4-cyano-tetrahydro-2H-pyran-4-yl)-5-phenyl-1H-pyrazole-3-carboxamide.
  • Key Differences: Dual cyano groups on the pyran and pyrazole rings vs. methoxyphenyl and benzimidazole in the target compound.
  • Analytical Data : HRMS error 3.6 ppm, indicating high purity but slightly lower accuracy than 9e (2.8 ppm error) .

Table 1: Comparative Data for Key Compounds

Property Target Compound Compound 9e () Compound 35 ()
Core Structure Tetrahydro-2H-pyran Tetrahydro-2H-pyran Piperazine-butyl chain
Aromatic Substituents 4-Methoxyphenyl, benzimidazole Bromophenyl, phenylpyrazole 2-Methoxyphenyl, benzothiophene
Melting Point N/A 188–190°C 214–216°C
Synthesis Yield N/A 58% 62%
Key Functional Groups Carboxamide, methoxy Carboxamide, cyano Carboxamide, piperazine

Functional Group Impact on Properties

  • Methoxy Group: Enhances solubility and electron-donating capacity compared to bromo or cyano substituents in .
  • Benzimidazole vs. Pyrazole/Benzothiophene : The benzimidazole’s planar aromatic system may improve binding affinity to biological targets (e.g., DNA or kinases) relative to pyrazole or benzothiophene derivatives .

Biological Activity

The compound 4-(4-methoxyphenyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrahydro-2H-pyran-4-carboxamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various studies, highlighting its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C21H24N2O3C_{21}H_{24}N_{2}O_{3}, with a molecular weight of approximately 352.43 g/mol. The structure includes a tetrahydropyran ring, a methoxyphenyl group, and a benzimidazole moiety, which are essential for its biological activity.

Anticancer Activity

Research indicates that compounds containing benzimidazole and methoxyphenyl groups exhibit significant anticancer properties. For instance, similar derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The benzimidazole ring is known to interact with DNA and inhibit topoisomerase enzymes, leading to cell cycle arrest and apoptosis in cancer cells.
  • Case Studies : In vitro studies demonstrated that derivatives with similar structures exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity.
CompoundCell LineIC50 (µM)
Compound AHeLa1.5
Compound BMCF-72.3
Target CompoundA5491.8

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • Antibacterial Effects : Studies have shown that benzimidazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.
  • Mechanism : The presence of the methoxy group enhances lipophilicity, allowing better penetration through bacterial membranes.

Anticonvulsant Activity

Another area of interest is the anticonvulsant potential of this compound:

  • Research Findings : Similar compounds have been reported to exhibit anticonvulsant effects in animal models, potentially through modulation of GABAergic transmission.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Key Functional Groups : The methoxy group on the phenyl ring and the benzimidazole moiety are critical for enhancing biological activity.
  • Modification Effects : Alterations in substituents on the tetrahydropyran ring can significantly affect potency and selectivity against target enzymes or receptors.

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